![molecular formula C13H15NO5S B2582531 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)ethanesulfonamide CAS No. 1448137-14-1](/img/structure/B2582531.png)

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)ethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

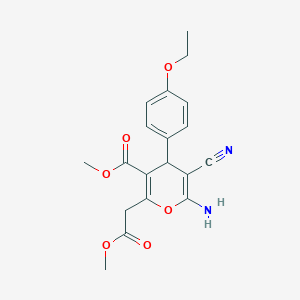

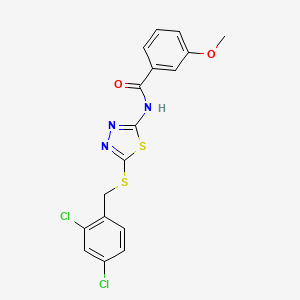

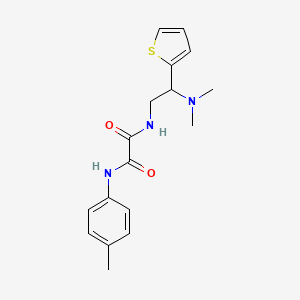

The compound “N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)ethanesulfonamide” appears to contain a benzo[d][1,3]dioxol-5-yl group, which is a common motif in organic chemistry and is found in many natural products . The compound also contains a but-2-yn-1-yl group, which is a type of alkyne, and an ethanesulfonamide group, which is a type of sulfonamide.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. The benzo[d][1,3]dioxol-5-yl group is a type of aromatic ring, which would contribute to the compound’s stability and potentially its reactivity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the alkyne and sulfonamide groups. Alkynes are known to undergo a variety of reactions, including addition reactions, while sulfonamides can act as bases or nucleophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic ring could contribute to its stability, while the alkyne and sulfonamide groups could influence its reactivity .Scientific Research Applications

Synthesis and Biological Screening

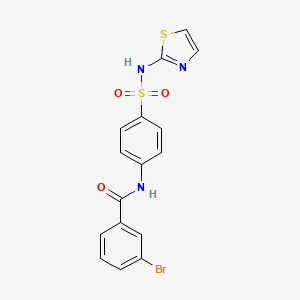

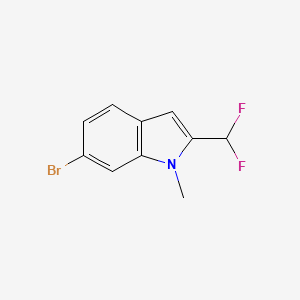

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)ethanesulfonamide and similar compounds have been synthesized and studied for various biological applications. For instance, the synthesis of ethylated sulfonamides incorporating 1,4-benzodioxane moiety has been explored. These compounds have been found to be effective inhibitors of enzymes like lipoxygenase and moderate inhibitors of acetylcholinesterase and butyrylcholinesterase. Some of these derivatives also exhibit antibacterial properties (Irshad et al., 2016).

Catalysis and Organic Synthesis

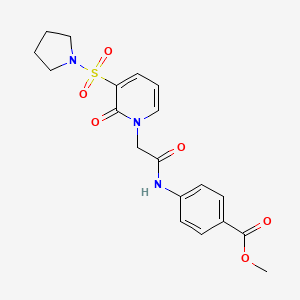

In the field of organic synthesis, these compounds have been used in oxidative cross-coupling reactions. For example, N-(2‘-Phenylphenyl)benzenesulfonamides have been reacted with acrylate esters in the presence of a palladium-copper catalyst system under air, leading to the formation of various derivatives (Miura et al., 1998).

Neurology and Pharmacology

In the realm of neurology and pharmacology, specific derivatives have been studied for their potential in treating conditions like subarachnoid hemorrhage-induced cerebral vasospasm. Oral administration of certain endothelin receptor antagonists derived from these compounds showed effectiveness in preventing delayed cerebral vasospasm in animal models (Zuccarello et al., 1996).

Antibacterial Properties

New series of benzenesulfonamides, including those derived from this compound, have been synthesized and evaluated for their antibacterial properties, particularly against strains like Escherichia coli. Some of these compounds have been identified as potent inhibitors of bacterial strains, suggesting their potential use as antibacterial agents (Abbasi et al., 2019).

Enzyme Inhibition Studies

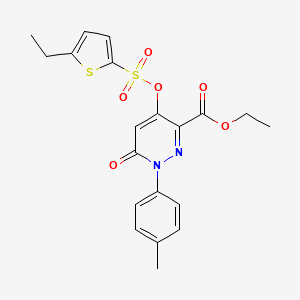

These compounds have also been evaluated for their enzyme inhibitory properties. For instance, a study synthesized a series of sulfonamides and tested them as carbonic anhydrase inhibitors. Some derivatives showed significant inhibitory activity, indicating their potential for further study in enzyme inhibition and related pharmaceutical applications (Gul et al., 2016).

Future Directions

Properties

IUPAC Name |

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5S/c1-2-20(15,16)14-7-3-4-8-17-11-5-6-12-13(9-11)19-10-18-12/h5-6,9,14H,2,7-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGMWXXVYMUFDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC#CCOC1=CC2=C(C=C1)OCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2582451.png)

![2-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2582452.png)

![N-Ethyl-N-[2-[4-(methylsulfanylmethyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2582456.png)

![N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2582463.png)

![ethyl 4-[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B2582464.png)